molecular formula C9H19NO B14417832 3-[(3-Methylbutyl)amino]butan-2-one CAS No. 85061-18-3

3-[(3-Methylbutyl)amino]butan-2-one

Cat. No.: B14417832
CAS No.: 85061-18-3
M. Wt: 157.25 g/mol
InChI Key: NQJIFYCMUZSHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methylbutyl)amino]butan-2-one is an organic compound with the molecular formula C9H19NO It is a derivative of butanone, where the amino group is substituted with a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbutyl)amino]butan-2-one typically involves the reaction of 3-methylbutylamine with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, 3-methylbutylamine and butan-2-one, are mixed in precise ratios and subjected to reaction conditions that ensure efficient conversion. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylbutyl)amino]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

3-[(3-Methylbutyl)amino]butan-2-one has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methylbutyl)amino]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Methylbutyl)nitrosoamino]-2-butanone: A related compound with a nitroso group instead of an amino group.

    2-Butanone, 3,3-dimethyl-: Another derivative of butanone with different substituents.

Uniqueness

3-[(3-Methylbutyl)amino]butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

85061-18-3

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(3-methylbutylamino)butan-2-one

InChI

InChI=1S/C9H19NO/c1-7(2)5-6-10-8(3)9(4)11/h7-8,10H,5-6H2,1-4H3

InChI Key

NQJIFYCMUZSHEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.